molecular formula C10H11N3 B1462169 2-(5-methyl-1H-pyrazol-4-yl)aniline CAS No. 114554-24-4

2-(5-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B1462169
CAS RN: 114554-24-4
M. Wt: 173.21 g/mol
InChI Key: ZHXWZWAXBVIKCN-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-pyrazol-4-yl)aniline” is an organic compound with the molecular formula C10H11N3 . It is also known as 5-methyl-4-(2-aminophenyl)pyrazole or MAP. The compound is a pyrazole derivative that has a phenyl and an amino group attached to it. It is an off-white solid .


Synthesis Analysis

A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The molecular weight of “2-(5-methyl-1H-pyrazol-4-yl)aniline” is 173.22 . The InChI code is 1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) .


Chemical Reactions Analysis

Reaction of 5‐amino‐3‐substituted pyrazoles and 5‐amino‐1,3‐disubstituted pyrazoles with fluorinated‐β‐diketones results in the formation of the single isomer of pyrazolo .


Physical And Chemical Properties Analysis

“2-(5-methyl-1H-pyrazol-4-yl)aniline” is an off-white solid . It is soluble in chloroform, ethanol, and methanol. The storage temperature is room temperature .

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of “2-(5-methyl-1H-pyrazol-4-yl)aniline”:

Antileishmanial and Antimalarial Activities

This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit potent antileishmanial and antimalarial activities, which could lead to new therapeutic agents .

Prostate Cancer Therapy

2-(5-methyl-1H-pyrazol-4-yl)aniline derivatives have shown promise in inhibiting the growth of prostate cancer cells by blocking androgen receptor signaling, which is a vital strategy in prostate cancer therapy .

Proteomics Research

This compound is used in proteomics research, where it may serve as a biochemical tool for studying protein expression and function within various biological systems .

Pharmacological Effects

Pyrazole-bearing compounds like 2-(5-methyl-1H-pyrazol-4-yl)aniline are known for their diverse pharmacological effects, which include activities beyond antileishmanial and antimalarial, suggesting potential in various therapeutic areas .

PDE10A Inhibition

Derivatives of this compound have been explored as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in neurological and psychiatric disorders, indicating potential applications in this field .

Therapeutic Potential in Other Diseases

While specific diseases are not mentioned in the search results, compounds with similar structures have been investigated for their therapeutic potential in a range of diseases, suggesting that further research could uncover additional applications.

BMC Chemistry Springer Link Santa Cruz Biotechnology Springer Link

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone and the other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed .

properties

IUPAC Name

2-(5-methyl-1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXWZWAXBVIKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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